molecular formula C9H16ClNO B2918283 2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride CAS No. 2411276-99-6

2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride

Cat. No. B2918283
CAS RN: 2411276-99-6
M. Wt: 189.68
InChI Key: QRURJCFJLDBDPP-UHFFFAOYSA-N
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Description

“2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride” is a chemical compound with the CAS Number: 2411276-99-6 . It has a molecular weight of 189.68 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h1-2,10H,3-8H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 189.68 . Unfortunately, other specific physical and chemical properties are not available in the current data.

Scientific Research Applications

Analgesic Activity

One significant application of compounds related to 2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride is in analgesic activity. Cohen et al. (1978) found that derivatives of 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes exhibit significant activity in pain assays, suggesting their potential as pain-relieving agents (Cohen, Banner, & Lopresti, 1978).

Natural Product Synthesis

The synthesis of natural products often involves the creation of complex molecular structures. Hirota et al. (1990) described the synthesis of enantiomeric isomers of 1-oxaspiro[2.8]undecenone derivatives, important for synthesizing nine-membered ring diterpenoids (Hirota, Furuno, Takai, Inagaki, & Takahashi, 1990).

Anticancer Properties

A study by Yugandhar et al. (2015) explored the anticancer properties of oxa/azaspiro[4,5]trienone derivatives, finding that several compounds exhibited potent activity against various cancer cell lines. This suggests that 2-Oxa-9-azaspiro[5.5]undec-4-ene derivatives could have applications in cancer treatment (Yugandhar, Nayak, Archana, Shekar, & Srivastava, 2015).

Antibacterial Agents

Lukin et al. (2022) conducted a study on the exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents. This research suggests potential uses of this compound in the development of new antibacterial compounds (Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, Bakulina, & Krasavin, 2022).

Antihypertensive Properties

Clark et al. (1983) found that 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a related compound, demonstrated significant antihypertensive activity. This indicates potential cardiovascular applications for this compound derivatives (Clark, Caroon, Repke, Strosberg, Bitter, Okada, Michel, & Whiting, 1983).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h1-2,10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAGKCOFARWWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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